Broussonetine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H29NO8 |

|---|---|

Molecular Weight |

399.4 g/mol |

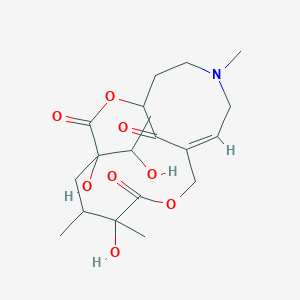

IUPAC Name |

(11Z)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |

InChI |

InChI=1S/C19H29NO8/c1-11-9-19(26,12(2)21)17(24)28-14-6-8-20(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,21,25-26H,6-10H2,1-4H3/b13-5- |

InChI Key |

OCDRLZFZBHZTKQ-ACAGNQJTSA-N |

Isomeric SMILES |

CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)O)C)(C(C)O)O |

Canonical SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Broussonetine A from Broussonetia kazinoki: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Isolation, Quantification, and Biological Activity of Broussonetine A

This technical guide provides a comprehensive overview of the isolation and purification of this compound, a potent glycosidase inhibitor, from the plant Broussonetia kazinoki. Detailed experimental protocols, quantitative data, and an exploration of its biological activity are presented to facilitate further research and drug development efforts.

Introduction

Broussonetia kazinoki, a deciduous shrub belonging to the Moraceae family, is a rich source of various bioactive compounds, including a class of pyrrolidine (B122466) alkaloids known as broussonetines. Among these, this compound has garnered significant interest due to its potent inhibitory activity against various glycosidases. These enzymes play crucial roles in numerous physiological and pathological processes, making them attractive targets for the development of therapeutics for a range of diseases, including diabetes, viral infections, and cancer. This guide outlines a detailed methodology for the extraction, isolation, and purification of this compound from the branches of Broussonetia kazinoki.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and several stages of chromatography. The following protocols are compiled from various scientific reports and provide a detailed workflow for obtaining pure this compound.

Plant Material and Extraction

Fresh or dried branches of Broussonetia kazinoki are the primary source for the isolation of this compound.

Protocol:

-

Milling: Grind the dried branches of Broussonetia kazinoki into a coarse powder.

-

Extraction: Perform a hot water extraction of the powdered plant material. While ethanol (B145695) extraction is also a viable method, hot water extraction is commonly cited for obtaining the alkaloidal fraction containing broussonetines.

-

Concentration: Concentrate the aqueous extract under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is subjected to ion-exchange chromatography to isolate the basic alkaloidal fraction.

Protocol:

-

Adsorption: Dissolve the crude extract in water and apply it to a column packed with a strong cation-exchange resin (e.g., Amberlite IR-120B H+ form).

-

Washing: Wash the column thoroughly with water and then with 50% methanol (B129727) to remove neutral and acidic compounds.

-

Elution: Elute the adsorbed basic fraction, containing the alkaloids, using a solution of 50% methanol and 28% ammonia (B1221849) solution (9:1 v/v).

-

Concentration: Concentrate the eluted basic fraction under reduced pressure to obtain the crude alkaloid mixture.

Chromatographic Purification

A combination of column chromatography techniques is employed to purify this compound from the crude alkaloid mixture.

Protocol:

-

Initial Column Chromatography (Dowex 50W-X4):

-

Column Preparation: Pack a column with Dowex 50W-X4 resin (200-400 mesh) and equilibrate with a 0.2 M ammonium (B1175870) formate (B1220265) buffer (pH 5.7).

-

Sample Loading: Dissolve the crude alkaloid mixture in the equilibration buffer and load it onto the column.

-

Gradient Elution: Elute the column with a gradient of increasing ammonia concentration, starting with water and gradually increasing to a 9:1 mixture of water and 28% ammonia solution.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a ninhydrin (B49086) spray reagent to detect the presence of alkaloids. Pool the fractions containing the broussonetines.

-

-

Silica (B1680970) Gel Chromatography:

-

Column Packing: Pack a column with silica gel (e.g., Chromatorex DM1020).

-

Elution: Apply the pooled fractions from the previous step and elute with a chloroform-methanol solvent system.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Asahipak ODP-50 10E column (or equivalent C18 reversed-phase column).

-

Mobile Phase: A mixture of acetonitrile (B52724) (CH3CN) and water, adjusted to pH 12.0 with an ammonia solution. A typical starting ratio is 15:85 (v/v) CH3CN:H2O.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV detector at an appropriate wavelength.

-

Injection and Collection: Inject the semi-purified fractions containing this compound and collect the peak corresponding to the target compound.

-

Purity: Commercial sources report purities of 95% to 99% for this compound obtained through similar methods[1].

-

Data Presentation

Quantitative Yield

Quantitative data on the yield of this compound from Broussonetia kazinoki is not extensively reported in the literature, as yields can vary depending on the plant source, collection time, and extraction methodology. However, the isolation of a series of broussonetines suggests that this compound is one of the more abundant alkaloids in the branches. One study reported obtaining 46 g of a basic fraction from an initial extraction, from which various broussonetines were isolated.

Glycosidase Inhibitory Activity

This compound and its related compounds are potent inhibitors of various glycosidases. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).

| Glycosidase | Broussonetine Analogue | IC50 (µM) | Reference |

| α-Glucosidase | Broussonetine E/F | Strong Inhibition | [2] |

| β-Glucosidase | Broussonetine E/F | Strong Inhibition | [2] |

| β-Galactosidase | Broussonetine E/F | Strong Inhibition | [2] |

| α-Mannosidase | Broussonetinine A/B | Strong Inhibition | [2] |

| β-Mannosidase | Broussonetine E/F | Strong Inhibition | [2] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of glycosidases. These enzymes are critical for the proper folding and processing of glycoproteins. Inhibition of glycosidases can disrupt these processes, leading to the accumulation of misfolded proteins and triggering cellular stress responses. While the direct downstream signaling pathways affected by this compound are not fully elucidated, the inhibition of glycosidases is known to impact pathways such as the unfolded protein response (UPR) and can influence cell survival and apoptosis.

Caption: Glycosidase inhibition by this compound.

Conclusion

This technical guide provides a detailed framework for the successful isolation of this compound from Broussonetia kazinoki. The outlined protocols, from extraction to final purification by preparative HPLC, offer a reproducible methodology for obtaining this potent glycosidase inhibitor. The provided data on the biological activity of related broussonetines highlights the therapeutic potential of this class of compounds. Further research is warranted to fully elucidate the specific downstream signaling pathways modulated by this compound and to explore its full therapeutic potential in various disease models. This guide serves as a valuable resource for researchers and drug development professionals aiming to advance the study of this compound and other related natural products.

References

Broussonetine A: A Deep Dive into its Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation, characterization, and biological activity of Broussonetine A, a pyrrolidine (B122466) alkaloid isolated from Broussonetia kazinoki. This document details the experimental methodologies employed for its isolation and structural determination, presents its known biological activities with a focus on glycosidase inhibition, and explores the potential signaling pathways it may modulate.

Physicochemical Properties and Structural Elucidation

This compound is a polyhydroxylated pyrrolidine alkaloid with the molecular formula C24H45NO10.[1] Its structure is characterized by a core pyrrolidine ring, substituted with hydroxyl groups and a long, functionalized alkyl chain.

Isolation and Purification

This compound is naturally found in the branches of Broussonetia kazinoki SIEB. (Moraceae).[2][3] The general procedure for its isolation involves the following steps:

Experimental Protocol: Isolation of Broussonetines

-

Extraction: Dried and finely cut branches of Broussonetia kazinoki are extracted with hot water (90°C).

-

Ion Exchange Chromatography: The aqueous extract is subjected to cation exchange chromatography, for example, using an Amberlite CG-50 (H+ form) column. After washing with water and 50% methanol (B129727), the basic fraction containing the alkaloids is eluted with a mixture of 50% methanol and 28% ammonia (B1221849) solution (9:1).

-

Further Ion Exchange Chromatography: The basic fraction is further purified on a Dowex 50W-X4 column using a formic acid-ammonium formate (B1220265) buffer.

-

Silica (B1680970) Gel Chromatography: The fractions containing broussonetines are then rechromatographed on a silica gel column using a chloroform (B151607) and methanol mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC. A typical system might use an Asahipak ODP 5E column with a mobile phase of acetonitrile (B52724) and water (e.g., in a ratio between 12:88 and 17:83), adjusted to a basic pH (around 12.0) with an ammonia solution, at a flow rate of approximately 1.5 mL/min.[4]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Structural Determination

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To determine the proton environment and coupling constants.

-

13C NMR & DEPT: To identify the number and types of carbon atoms (CH3, CH2, CH, C).

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

Mass Spectrometry (MS):

High-resolution mass spectrometry is employed to determine the exact molecular formula of this compound.[1] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of the molecule, particularly the structure of the pyrrolidine core and the side chain. Common fragmentation pathways for similar compounds include cleavage of the side chain and losses of water and other small neutral molecules from the polyhydroxylated core.

Biological Activity: Glycosidase Inhibition

This compound belongs to the class of iminosugars, which are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. While specific inhibitory data for this compound is limited in publicly available literature, the activities of its close analogs, Broussonetine M and Broussonetine W, provide strong indications of its potential biological effects.

| Compound | Enzyme | Source | IC50 (µM) |

| Broussonetine M | α-Glucosidase | Rice | 1.2[5][6][7][8][9] |

| Maltase | Rat Intestinal | 0.29[5][6][7][8][9] | |

| β-Glucosidase | Bovine Liver | 6.3[5][6][7][8][9] | |

| β-Galactosidase | Bovine Liver | 2.3[5][6][7][8][9] | |

| Broussonetine W | α-Glucosidase | - | 0.047 (enantiomer)[6] |

| β-Galactosidase | - | 0.03[6] |

Experimental Protocol: Glycosidase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound against glycosidases involves the following steps:

-

Enzyme and Substrate Preparation: The target glycosidase (e.g., α-glucosidase, β-galactosidase) and a suitable chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) are prepared in an appropriate buffer at the optimal pH for the enzyme.

-

Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) for a specific period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Reaction Termination: The reaction is stopped after a defined time by adding a solution such as sodium carbonate.

-

Quantification: The amount of product released (e.g., p-nitrophenol) is quantified spectrophotometrically at a specific wavelength (e.g., 400 nm).

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Potential Signaling Pathways

The primary mechanism of action of this compound is expected to be the inhibition of glycosidases. This inhibition can have significant downstream effects on various cellular signaling pathways, particularly those involved in glycoprotein (B1211001) processing and metabolism. While direct studies on this compound's impact on signaling are yet to be extensively reported, the known consequences of glycosidase inhibition by other iminosugars provide a basis for a putative mechanism.

Inhibition of endoplasmic reticulum (ER) α-glucosidases I and II by iminosugars can disrupt the proper folding of nascent glycoproteins. This interference with the calnexin/calreticulin cycle, a key quality control mechanism in the ER, can lead to the accumulation of misfolded proteins and induce the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged.

Furthermore, by inhibiting intestinal α-glucosidases, this compound could potentially modulate glucose uptake and impact insulin (B600854) signaling pathways, a mechanism relevant to the management of type 2 diabetes.

Putative Signaling Pathway Modulated by this compound

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a promising natural product with significant potential as a glycosidase inhibitor. Its structural features, particularly the polyhydroxylated pyrrolidine core and the long alkyl chain, are key determinants of its biological activity. While data on its specific inhibitory profile and mechanism of action are still emerging, the information available for its analogs suggests that it could be a valuable lead compound for the development of therapeutics for a range of diseases, including metabolic disorders and viral infections where glycoprotein processing is crucial.

Future research should focus on:

-

Obtaining a complete and assigned NMR dataset for this compound.

-

Conducting comprehensive glycosidase inhibition screening to determine its IC50 values against a wide panel of enzymes.

-

Investigating its effects on specific cellular signaling pathways to elucidate its precise mechanism of action.

-

Exploring its potential in various disease models through in vivo studies.

This in-depth technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge on this compound and highlighting the exciting avenues for future investigation.

References

- 1. This compound | C24H45NO10 | CID 177262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Studies on the constituents of Broussonetia species. II. Six new pyrrolidine alkaloids, this compound, B, E, F and broussonetinine A and B, as inhibitors of glycosidases from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Glycosidase Inhibitory Activity of Broussonetine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine (B122466) alkaloid, a class of compounds more commonly known as iminosugars or azasugars. Isolated from the branches of Broussonetia kazinoki SIEB, a plant used in traditional Asian medicine, this compound belongs to a large family of structurally related natural products that have garnered significant interest for their potent biological activities.[1] Structurally, this compound is the 4-O-β-D-glucopyranoside of Broussonetinine A, featuring a core pyrrolidine ring adorned with hydroxyl groups and a long, functionalized alkyl side chain. This structural mimicry of monosaccharide oxocarbenium ion transition states allows broussonetines and other iminosugars to act as powerful and often selective inhibitors of glycosidases—the enzymes responsible for the cleavage of glycosidic bonds in carbohydrates. This inhibitory action is the foundation of their therapeutic potential in a range of diseases, including diabetes, viral infections, and cancer. This guide provides a technical overview of the glycosidase inhibitory activity of this compound, including available quantitative data for its closest analogues, detailed experimental protocols for activity assessment, and an examination of the downstream cellular signaling consequences of its enzymatic inhibition.

Section 1: Quantitative Glycosidase Inhibitory Activity

Table 1: Glycosidase Inhibitory Activity (IC50) of this compound Analogues

| Compound | Glycosidase | Enzyme Source | IC50 (µM) |

| Broussonetine E | α-Glucosidase | Yeast | 1.8 |

| β-Glucosidase | Almond | 1.8 | |

| β-Galactosidase | Bovine Liver | 1.5 | |

| β-Mannosidase | Snail | 3.5 | |

| Broussonetine F | α-Glucosidase | Yeast | 1.6 |

| β-Glucosidase | Almond | 1.6 | |

| β-Galactosidase | Bovine Liver | 1.4 | |

| β-Mannosidase | Snail | 3.2 | |

| Broussonetinine A | α-Glucosidase | Yeast | > 100 |

| β-Glucosidase | Almond | > 100 | |

| β-Galactosidase | Bovine Liver | 1.5 | |

| α-Mannosidase | Jack Bean | 2.5 |

Data sourced from Shibano M, et al. Chem Pharm Bull (Tokyo). 1997.[1][2]

Section 2: Experimental Protocols

The evaluation of glycosidase inhibitory activity is typically conducted using colorimetric in vitro assays. The following protocols describe standard methodologies for determining the inhibitory potency of compounds like this compound against α-glucosidase and other glycosidases.

Protocol 1: α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is a widely adopted method for screening α-glucosidase inhibitors, relying on the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

A. Reagents and Materials:

-

Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., 0.1-1.0 unit/mL).

-

Substrate: 0.5-1.0 mM p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Buffer: 0.1 M Phosphate (B84403) buffer or PBS, pH 7.0.

-

Test Compound: this compound or analogues, dissolved in buffer or DMSO, prepared in serial dilutions.

-

Stop Solution: 1.0 M Sodium Carbonate (Na₂CO₃).

-

Positive Control: Acarbose or other known α-glucosidase inhibitor.

-

Instrumentation: 96-well microplate reader.

B. Detailed Methodology:

-

Preparation: Add 50 µL of 0.1 M phosphate buffer (pH 7.0) to each well of a 96-well microplate.

-

Inhibitor Addition: Add 25 µL of the test compound solution at various concentrations to the designated wells. For the enzyme control well (100% activity), add 25 µL of buffer or the solvent used for the test compound.

-

Enzyme Addition & Pre-incubation: Add 25 µL of the α-glucosidase solution (e.g., 0.1 unit/mL) to each well. Mix gently and pre-incubate the plate at 37°C for 30 minutes.[3]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the 0.5 mM pNPG substrate solution to all wells.[3][4]

-

Incubation: Incubate the plate at 37°C for an additional 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 1.0 M sodium carbonate to each well. The addition of the alkaline solution develops the yellow color of the p-nitrophenol product.

-

Detection: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] × 100

-

Abscontrol is the absorbance of the enzyme control (without inhibitor).

-

Abssample is the absorbance of the reaction with the test compound.

-

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by non-linear regression analysis.

Section 3: Cellular Effects and Signaling Pathways

The primary mechanism of this compound and related iminosugars involves direct, competitive inhibition of glycosidase enzymes. While this action does not typically trigger a conventional receptor-mediated signaling cascade, it has profound consequences for cellular homeostasis, particularly when the targeted enzymes reside in the endoplasmic reticulum (ER).

The Unfolded Protein Response (UPR)

Many secreted and membrane-bound proteins are N-glycosylated in the ER, a critical quality control step for proper folding. This process is mediated by ER-resident glycosidases, namely α-glucosidase I and II. By inhibiting these enzymes, iminosugars like this compound can prevent the trimming of glucose residues from nascent glycoproteins. This leads to the accumulation of misfolded glycoproteins within the ER lumen, a condition known as ER stress .[5]

The cell responds to ER stress by activating a complex signaling network called the Unfolded Protein Response (UPR).[6] The UPR aims to restore homeostasis by:

-

Attenuating overall protein translation to reduce the load on the ER.

-

Upregulating the expression of ER chaperones to assist in protein folding.

-

Enhancing the degradation of misfolded proteins.

If ER stress is prolonged or overwhelming, the UPR switches from a pro-survival to a pro-apoptotic pathway, eliminating the damaged cell.[6] The UPR is initiated by three main ER transmembrane sensors: IRE1α , PERK , and ATF6 .[7]

-

IRE1α (Inositol-requiring enzyme 1α): Upon activation, its RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1s is a potent transcription factor that drives the expression of genes involved in protein folding and degradation.[6]

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global attenuation of protein synthesis. Paradoxically, this also promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates stress-response genes.

-

ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones.

The inhibition of ER glucosidases by this compound is therefore a potent trigger for the UPR signaling network, a critical consideration for its application in virology (many viral envelope proteins require N-glycosylation) and oncology.

Conclusion

This compound is a member of a potent family of iminosugar glycosidase inhibitors. While its specific inhibitory profile has not been fully detailed, data from its aglycone and co-isolated analogues demonstrate powerful, multi-enzyme inhibition in the low micromolar range. The established protocols for assessing glycosidase inhibition provide a clear path for the future characterization of this compound and its synthetic derivatives. Mechanistically, its impact extends beyond simple enzyme inhibition, with the potential to induce significant ER stress and activate the Unfolded Protein Response. This downstream cellular effect underscores its potential as a pharmacological tool and a lead compound for developing therapeutics targeting processes reliant on glycoprotein (B1211001) processing, such as viral replication and cancer cell survival. Further research is warranted to fully elucidate the specific IC50 and Ki values of this compound and to explore the therapeutic window of its UPR-modulating activity.

References

- 1. Studies on the constituents of Broussonetia species. II. Six new pyrrolidine alkaloids, this compound, B, E, F and broussonetinine A and B, as inhibitors of glycosidases from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:173220-07-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. Effect of Litsea lancifolia Leaf Extract on Glucose Transporter 4 Translocation and Glucose Uptake in 3T3L1 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidiabetic Activity of Ajwain Oil in Different In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. IC50 Calculator | AAT Bioquest [aatbio.com]

Broussonetine A: A Technical Guide to a Potent Alpha-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Alpha-glucosidase is a crucial enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism forms the basis for the clinical use of alpha-glucosidase inhibitors in the management of type 2 diabetes mellitus.

Broussonetines are a family of iminosugar alkaloids characterized by a polyhydroxylated pyrrolidine (B122466) ring. Various members of this family, isolated from Broussonetia kazinoki, have demonstrated significant inhibitory activity against a range of glycosidases. Notably, the stereochemistry of the pyrrolidine core and the structure of the side chain play a crucial role in determining the potency and selectivity of these compounds. This guide focuses on the potential of Broussonetine A and its analogues as alpha-glucosidase inhibitors.

Quantitative Inhibitory Activity

While specific IC50 values for this compound against alpha-glucosidase are not prominently reported, studies on its close analogues provide strong evidence for the potent inhibitory capacity of this structural class. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various Broussonetine analogues against different alpha-glucosidases.

Table 1: α-Glucosidase Inhibitory Activity of Broussonetine Analogues

| Compound | Enzyme Source | IC50 (µM) | Reference |

| ent-Broussonetine M | Rice α-glucosidase | 1.2 | [1] |

| ent-Broussonetine M | Rat intestinal maltase | 0.29 | [1] |

| ent-10'-epi-Broussonetine M | Rice α-glucosidase | 1.3 | [1] |

| Enantiomer of (+)-Broussonetine W | α-Glucosidase | 0.047 | [2][3] |

| Broussonetine E | Not Specified | Strong Inhibition | [4] |

| Broussonetine F | Not Specified | Strong Inhibition | [4] |

*Note: The original publication by Shibano et al. (1997) reported strong inhibition but did not provide a specific IC50 value.[4]

Mechanism of Action and Signaling Pathway

Alpha-glucosidase inhibitors act locally in the gastrointestinal tract. By competitively and reversibly inhibiting alpha-glucosidase enzymes, they delay the cleavage of complex carbohydrates into glucose and other monosaccharides. This leads to a slower and more gradual absorption of glucose into the bloodstream, thereby mitigating postprandial hyperglycemia.

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol is a generalized procedure based on commonly cited methods for assessing alpha-glucosidase inhibition.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (or other relevant source)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound or its analogue (test compound)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of the test compound (this compound analogue) and the positive control (acarbose) in the buffer.

-

In a 96-well microplate, add a specific volume of the enzyme solution to each well.

-

Add the test compound or control solution to the respective wells and incubate for a predefined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a set time (e.g., 20-30 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at a specific wavelength (typically 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis Workflow

The total synthesis of Broussonetine alkaloids typically involves a multi-step process starting from a chiral precursor. The following diagram illustrates a generalized synthetic workflow for this compound and its analogues.

Structure-Activity Relationship (SAR)

The inhibitory activity of Broussonetine analogues is highly dependent on their stereochemistry and the nature of the side chain.

-

Stereochemistry of the Pyrrolidine Ring: The configuration of the hydroxyl groups on the pyrrolidine ring is critical for potent and selective inhibition. Studies on Broussonetine M and W have shown that enantiomers can exhibit dramatically different selectivity for alpha- versus beta-glucosidases.[1][2]

-

Side Chain Structure: The length, branching, and presence of functional groups on the alkyl side chain significantly influence the inhibitory potency.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural product-based alpha-glucosidase inhibitors. The potent activity observed for several analogues underscores the potential of this scaffold for the development of novel therapeutics for type 2 diabetes. Future research should focus on:

-

The total synthesis of this compound to enable definitive biological evaluation.

-

Detailed kinetic studies to elucidate the precise mechanism of inhibition.

-

In vivo studies to confirm the anti-hyperglycemic effects and assess the pharmacokinetic and safety profiles.

-

Further exploration of the structure-activity relationships to design and synthesize even more potent and selective inhibitors.

This technical guide provides a foundational resource for researchers embarking on the investigation of this compound and its therapeutic potential. The provided data, protocols, and visualizations are intended to streamline experimental design and accelerate the drug discovery process in this exciting area.

References

- 1. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Studies on the constituents of Broussonetia species. II. Six new pyrrolidine alkaloids, this compound, B, E, F and broussonetinine A and B, as inhibitors of glycosidases from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Broussonetine A and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) alkaloid isolated from the branches of Broussonetia kazinoki Sieb, and its analogues have emerged as a promising class of compounds with a diverse range of biological activities. Primarily recognized for their potent glycosidase inhibitory effects, recent studies have begun to uncover their potential in other therapeutic areas, including cancer, viral infections, and inflammation. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogues, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Glycosidase Inhibition: A Core Activity

The most extensively studied biological activity of this compound and its analogues is their potent and often selective inhibition of various glycosidase enzymes. These enzymes play crucial roles in numerous physiological and pathological processes, making them attractive targets for the development of therapeutic agents for metabolic disorders, viral infections, and cancer.

Quantitative Data on Glycosidase Inhibition

The inhibitory activities of this compound and its analogues are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of the reported IC50 values for various Broussonetine analogues against different glycosidases is presented below.

| Compound | Enzyme | Source | IC50 (µM) |

| Broussonetine M | β-Glucosidase | - | 6.3[1][2][3] |

| β-Galactosidase | Bovine Liver | 2.3[1][2][3] | |

| α-Glucosidase (rice) | Rice | 1.2 (for ent-3)[1][2][3] | |

| Maltase | Rat Intestinal | 0.29 (for ent-3)[1][2][3] | |

| 10'-epi-Broussonetine M | β-Glucosidase | - | 0.8[1][2][3] |

| β-Galactosidase | Bovine Liver | 0.2[1][2][3] | |

| (+)-Broussonetine W | β-Galactosidase | - | 0.03[4][5][6] |

| ent-(+)-Broussonetine W | α-Glucosidase | - | 0.047[4][5][6] |

Emerging Biological Activities

Beyond their well-established role as glycosidase inhibitors, Broussonetine analogues have shown promise in other therapeutic areas. While research in these areas is less mature, the preliminary findings are encouraging and warrant further investigation.

Anti-Cancer Activity

Recent studies have begun to explore the anti-proliferative and cytotoxic effects of Broussonetine analogues against various cancer cell lines.

| Compound | Cell Line | Activity | IC50 (µM) |

| Broussonetine Analogue 3 | Caco-2 (colorectal adenocarcinoma) | Anti-proliferative | 5.1[4] |

| Jurkat (T-cell leukemia) | Anti-proliferative | 5.8[4] |

Broussonetine E, F, and G have also been suggested to have potential as antitumor agents, although specific quantitative data is not yet widely available.[1]

Anti-HIV Activity

The potential of Broussonetine analogues as anti-HIV agents has been noted, likely linked to their glycosidase inhibitory properties which can interfere with viral glycoprotein (B1211001) processing. Broussonetine E, F, and G have been highlighted for their potential in this area.[1] However, specific EC50 values from targeted anti-HIV assays are needed to validate this potential.

Anti-Inflammatory and Neuroprotective Effects

While extracts from Broussonetia papyrifera, the plant source of Broussonetines, have demonstrated anti-inflammatory properties, the direct anti-inflammatory and neuroprotective activities of isolated Broussonetine compounds are still under investigation. Further studies are required to isolate the effects of specific analogues and quantify their potency.

Experimental Protocols

A clear understanding of the methodologies used to evaluate the biological activities of this compound and its analogues is crucial for the replication and advancement of research in this field.

Glycosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific glycosidase enzyme. The enzyme's activity is determined by monitoring the cleavage of a substrate, which often results in a colorimetric or fluorometric signal.

Detailed Protocol for β-Glucosidase Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of the Broussonetine analogue in a suitable solvent (e.g., DMSO).

-

Prepare a solution of β-glucosidase in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Prepare a solution of the substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), in the same buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme solution.

-

Add various concentrations of the Broussonetine analogue to the wells. A control well should contain the solvent only.

-

Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at the same temperature for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the analogue using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.

Detailed Protocol:

-

Cell Culture:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the Broussonetine analogue for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and its analogues exert their biological effects are an active area of investigation. Understanding these mechanisms is critical for rational drug design and development.

Glycosidase Inhibition Mechanism

The primary mechanism of action for the glycosidase inhibitory activity of Broussonetines involves their structural mimicry of the natural sugar substrates of these enzymes. The polyhydroxylated pyrrolidine ring of the Broussonetines can fit into the active site of the glycosidase, leading to competitive inhibition.

References

- 1. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Broussonetine A: A Technical Guide to its Natural Origin and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) alkaloid, has garnered significant interest within the scientific community due to its potent glycosidase inhibitory activity. This technical guide provides an in-depth exploration of the natural sources and the intricate biosynthetic pathway of this promising bioactive compound. Quantitative data on its isolation and biological activity are systematically presented, alongside detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the core concepts.

Natural Source of this compound

This compound is a naturally occurring alkaloid isolated from the branches of Broussonetia kazinoki Sieb., a deciduous tree belonging to the Moraceae family.[1] This plant is also the source of a variety of other structurally related broussonetines, including Broussonetine B, E, and F.[1] The discovery of this class of compounds has primarily been from this specific plant species, highlighting it as the principal natural reservoir.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is intricately linked to the well-established sphingolipid metabolic pathway in plants. Feeding experiments utilizing [1-¹³C]glucose have provided strong evidence that the carbon skeleton of broussonetines originates from precursors in the sphingosine (B13886) and phytosphingosine (B30862) biosynthetic routes. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, a plausible pathway can be proposed based on the known steps of sphingolipid synthesis.

The initial and rate-limiting step in sphingolipid biosynthesis is the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) , a heterodimeric protein composed of LCB1 and LCB2 subunits.[2] The resulting 3-ketosphinganine is then reduced to sphinganine (B43673) (dihydrosphingosine).

Subsequent hydroxylation and desaturation steps lead to the formation of various sphingoid long-chain bases, including phytosphingosine. It is hypothesized that a sphingoid base precursor undergoes a series of enzymatic modifications, including cyclization, to form the characteristic polyhydroxylated pyrrolidine ring of this compound. The long alkyl chain of the sphingoid base is retained in the final structure of this compound.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, commencing from the primary metabolites L-serine and Palmitoyl-CoA and proceeding through the sphingolipid pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Broussonetia kazinoki

The following is a generalized protocol for the isolation of this compound based on published methodologies. Specific yields may vary depending on the plant material and extraction conditions.

Workflow for Isolation of this compound

Caption: Experimental workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered branches of Broussonetia kazinoki are extracted exhaustively with methanol at room temperature.

-

Solvent Partitioning: The methanol extract is concentrated under reduced pressure. The resulting residue is suspended in water and partitioned successively with n-hexane and ethyl acetate (B1210297) to remove non-polar and medium-polar compounds.

-

Ion-Exchange Chromatography (1): The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is washed with water, followed by methanol, and the alkaloid fraction is eluted with aqueous ammonia (B1221849) in methanol.

-

Ion-Exchange Chromatography (2): The basic fraction is further purified by column chromatography on Dowex 50W-X4 (H⁺ form). The column is washed with water, and the broussonetines are eluted with aqueous ammonia.

-

Silica Gel Chromatography: The ammonia eluate is subjected to silica gel column chromatography using a chloroform-methanol-water solvent system of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and subjected to preparative HPLC on an ODS column with a mobile phase of acetonitrile (B52724) and water containing a basic modifier (e.g., ammonia) to afford pure this compound.

Quantitative Data

The following table summarizes the reported glycosidase inhibitory activities of this compound and its close analogs. This data highlights the potent and often selective nature of these compounds as enzyme inhibitors.

| Compound | Enzyme | Source | IC₅₀ (µM) |

| This compound aglycone | β-Galactosidase | Bovine Liver | - |

| Broussonetine M | β-Glucosidase | - | 6.3[3][4][5] |

| β-Galactosidase | Bovine Liver | 2.3[3][4][5] | |

| α-Glucosidase | Rice | 1.2[3][4][5] | |

| Maltase | Rat Intestine | 0.29[3][4][5] | |

| Broussonetine W | β-Galactosidase | - | 0.03[6][7] |

| α-Glucosidase | - | 0.047[6][7] |

Conclusion

This compound, sourced from Broussonetia kazinoki, represents a compelling class of polyhydroxylated pyrrolidine alkaloids with significant potential in drug development, primarily owing to its potent glycosidase inhibitory properties. Its biosynthesis, intricately linked to the fundamental sphingolipid pathway, offers a fascinating area for further biochemical investigation. The isolation and purification of this compound, while multi-step, can be achieved through a combination of extraction and chromatographic techniques. The quantitative data on the biological activity of related broussonetines underscore the therapeutic promise of this natural product family. Further research into the specific enzymes of the this compound biosynthetic pathway and a more detailed toxicological and pharmacological profiling are warranted to fully exploit its potential.

References

- 1. Studies on the constituents of Broussonetia species. II. Six new pyrrolidine alkaloids, this compound, B, E, F and broussonetinine A and B, as inhibitors of glycosidases from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Initial Bioactivity of Broussonetine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial bioactivity screening of Broussonetine A, a pyrrolidine (B122466) alkaloid with significant potential as a glycosidase inhibitor. This document details the experimental methodologies employed in its initial characterization and presents the quantitative data in a clear, structured format.

Discovery and Structural Elucidation

This compound is a naturally occurring pyrrolidine alkaloid first isolated from the branches of the deciduous tree Broussonetia kazinoki Sieb., a plant species belonging to the Moraceae family.[1] The discovery of this compound and its congeners was part of a broader investigation into the chemical constituents of Broussonetia species, which are known for their use in traditional medicine.[2]

The structural elucidation of this compound was accomplished through a combination of spectroscopic and chemical methods. Its chemical structure was determined to be 2β-hydroxymethyl-3β-hydroxy-5α-(10-oxo-13-hydroxytridecyl)-pyrrolidine-4-O-β-D-glucopyranoside.[1][3]

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of broussonetines from Broussonetia kazinoki, based on established methodologies.

Diagram of the Isolation Workflow

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered branches of Broussonetia kazinoki are extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in water and partitioned with chloroform (B151607) to remove non-polar compounds. The aqueous layer is then acidified (e.g., with 1 M HCl) and washed again with chloroform. The acidic aqueous layer is subsequently basified (e.g., with 28% ammonia (B1221849) solution) and extracted with a chloroform-methanol mixture to obtain a crude basic fraction containing the alkaloids.

-

Cation-Exchange Chromatography: The crude basic fraction is dissolved in water and applied to a cation-exchange column (e.g., Dowex 50W-X4, H+ form). The column is washed with water and then with 50% methanol. The broussonetines are subsequently eluted with a solution of 50% methanol containing 28% ammonia solution (9:1 v/v).

-

Silica Gel Chromatography: The eluted basic fraction is subjected to silica gel column chromatography using a gradient of chloroform and methanol to separate the different broussonetine analogues.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on an ODS column (e.g., Asahipak ODP) with a mobile phase of acetonitrile (B52724) and water containing ammonia to yield pure this compound.

Bioactivity Screening: Glycosidase Inhibition Assay

The initial bioactivity screening of this compound and its analogues focused on their ability to inhibit various glycosidases. The following is a generalized protocol for such an assay.

Diagram of the Glycosidase Inhibition Assay Workflow

Caption: Workflow for a typical glycosidase inhibition assay.

Methodology:

-

Reagent Preparation: Solutions of the target glycosidase (e.g., α-glucosidase, β-glucosidase, β-galactosidase), the corresponding p-nitrophenyl (pNP) glycoside substrate, and various concentrations of this compound are prepared in an appropriate buffer at the optimal pH for the enzyme.

-

Incubation: A solution of the glycosidase is pre-incubated with different concentrations of this compound for a specified period at a controlled temperature (e.g., 37 °C).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the pNP-glycoside substrate.

-

Reaction Termination: After a defined incubation time, the reaction is terminated by adding a stop solution, such as a concentrated sodium carbonate solution, which also enhances the color of the product.

-

Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Initial Bioactivity Data

Table 1: Glycosidase Inhibitory Activity of Selected Broussonetines

| Compound | Enzyme | Source | IC50 (μM) | Reference(s) |

| (+)-Broussonetine W | β-Galactosidase | Bovine Liver | 0.03 | [4][5] |

| ent-(−)-Broussonetine W | α-Glucosidase | Rice | 0.047 | [4][5][6] |

| Broussonetine M | β-Galactosidase | Bovine Liver | 8.1 | |

| β-Glucosidase | Bovine Liver | 6.3 | [4][7][8] | |

| β-Galactosidase | Bovine Liver | 2.3 | [4][7][8] | |

| 10'-epi-Broussonetine M | β-Glucosidase | Bovine Liver | 0.8 | [4][7][8] |

| β-Galactosidase | Bovine Liver | 0.2 | [4][7][8] | |

| ent-Broussonetine M | α-Glucosidase | Rice | 1.2 | [4][7][8] |

| Maltase | Rat Intestine | 0.29 | [4][7][8] | |

| ent-10'-epi-Broussonetine M | α-Glucosidase | Rice | 1.3 | [4][7][8] |

| Maltase | Rat Intestine | 18 | [4][7][8] |

Putative Biological Impact of Glycosidase Inhibition by this compound

While specific signaling pathways directly modulated by this compound have not been extensively characterized, its potent glycosidase inhibitory activity suggests a significant impact on biological processes involving carbohydrate metabolism and glycoprotein (B1211001) processing. The following diagram illustrates a hypothetical pathway affected by the inhibition of a generic glycosidase.

Diagram of the Consequence of Glycosidase Inhibition

Caption: Hypothetical impact of this compound on a glycosidase-mediated pathway.

This inhibition can lead to the accumulation of undigested carbohydrates or the presence of misfolded glycoproteins, which can, in turn, affect a variety of cellular functions, including energy homeostasis and cell signaling. The therapeutic potential of broussonetines in conditions such as diabetes and viral infections is an active area of research.[2]

References

- 1. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the constituents of Broussonetia species. II. Six new pyrrolidine alkaloids, this compound, B, E, F and broussonetinine A and B, as inhibitors of glycosidases from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Broussonetine A on Glycosidases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) alkaloid isolated from Broussonetia kazinoki SIEB, belongs to the iminosugar class of compounds. These natural products are potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. This technical guide delineates the mechanism of action of this compound and its analogs on various glycosidases, consolidating available quantitative data, detailing experimental methodologies, and visualizing the inhibitory mechanism. While specific quantitative inhibitory data for this compound is limited in the available literature, this guide will draw upon data from its closely related analogs, Broussonetine E and F, which were isolated in the same seminal study and exhibit strong glycosidase inhibition.

Core Mechanism of Action: Transition-State Analogy

The primary mechanism by which this compound and other iminosugars inhibit glycosidases is through their structural mimicry of the transition state of the natural substrate during enzymatic hydrolysis. Glycosidase-catalyzed cleavage of glycosidic bonds proceeds through a transition state with significant oxacarbenium ion character, where the endocyclic oxygen of the sugar bears a partial positive charge.

The protonated nitrogen atom within the pyrrolidine ring of this compound mimics this positively charged intermediate. This structural and electrostatic similarity allows the inhibitor to bind with high affinity to the enzyme's active site, effectively blocking the access of the natural carbohydrate substrate. The multiple hydroxyl groups on the pyrrolidine ring and its side chain further contribute to a network of hydrogen bonds with the amino acid residues in the active site, enhancing the binding affinity and stability of the enzyme-inhibitor complex.

dot

Identifying the Biological Targets of Broussonetine A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A, a pyrrolidine (B122466) alkaloid isolated from plants of the genus Broussonetia, has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological targets. The primary and most well-characterized targets are various glycosidase enzymes. This guide summarizes the quantitative data on the inhibitory effects of this compound and its analogues on these enzymes. Furthermore, we delve into the detailed experimental protocols utilized for these determinations. Based on its potent glycosidase inhibitory activity, we propose and visualize the downstream signaling pathways likely affected by this compound, including the Unfolded Protein Response (UPR) via Endoplasmic Reticulum (ER) stress and potential anti-inflammatory mechanisms. This guide also outlines a standard experimental workflow for broader target identification, an essential next step in fully elucidating the pharmacological profile of this promising natural product.

Primary Biological Targets: Glycosidases

The most extensively documented biological targets of this compound and its related compounds are glycosidases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets. The inhibitory activity of Broussonetine analogues is often stereospecific, with different isomers exhibiting varying potencies against different types of glycosidases.

Quantitative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound's analogues against a panel of glycosidase enzymes. This data is compiled from multiple studies and showcases the potency and selectivity of these compounds.

Table 1: Glycosidase Inhibitory Activity of Broussonetine M and its Analogues [1][2]

| Compound | β-Glucosidase (IC50, μM) | β-Galactosidase (IC50, μM) | α-Glucosidase (rice) (IC50, μM) | Maltase (rat intestinal) (IC50, μM) |

| Broussonetine M | 6.3 | 2.3 | >100 | >100 |

| 10'-epi-Broussonetine M | 0.8 | 0.2 | >100 | >100 |

| ent-Broussonetine M | >100 | >100 | 1.2 | 0.29 |

| ent-10'-epi-Broussonetine M | >100 | >100 | 1.3 | 18 |

Table 2: Glycosidase Inhibitory Activity of Broussonetine W and its Enantiomer [3][4]

| Compound | β-Galactosidase (IC50, μM) | α-Glucosidase (IC50, μM) |

| (+)-Broussonetine W | 0.03 | - |

| enantiomer of (+)-Broussonetine W | - | 0.047 |

Table 3: Glycosidase Inhibitory Activity of other Broussonetine Alkaloids [5]

| Compound | α-Glucosidase | β-Glucosidase | β-Galactosidase | α-Mannosidase |

| Broussonetine E | Strong Inhibition | Strong Inhibition | Strong Inhibition | Strong Inhibition |

| Broussonetine F | Strong Inhibition | Strong Inhibition | Strong Inhibition | Strong Inhibition |

| Broussonetinine A | No significant inhibition | No significant inhibition | Strong Inhibition | Strong Inhibition |

| Broussonetinine B | No significant inhibition | No significant inhibition | Strong Inhibition | Strong Inhibition |

Note: "Strong Inhibition" indicates potent activity was observed, but specific IC50 values were not provided in the cited abstract.

Experimental Protocols

Glycosidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against various glycosidases.

Objective: To quantify the IC50 value of a test compound (e.g., this compound) against a specific glycosidase.

Materials:

-

Glycosidase enzyme (e.g., α-glucosidase, β-galactosidase from commercial sources like Sigma-Aldrich).

-

Substrate: Corresponding p-nitrophenyl glycoside (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

-

Buffer solution at the optimal pH for the specific enzyme.

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).

-

Stop solution (e.g., 400 mM Na2CO3).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the buffer solution, the enzyme, and the test compound dilution (or solvent control).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the p-nitrophenyl glycoside substrate.

-

Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Target Identification via Affinity Chromatography

While not yet reported for this compound, affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological sample.

Objective: To isolate and identify proteins that directly bind to this compound.

Workflow:

-

Probe Synthesis: Synthesize a this compound analogue that incorporates a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group).

-

Immobilization: Covalently attach the this compound probe to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity resin.

-

Cell Lysate Preparation: Prepare a protein extract from cells or tissues of interest under non-denaturing conditions.

-

Affinity Chromatography:

-

Incubate the cell lysate with the this compound-coupled resin to allow for binding of target proteins.

-

Wash the resin extensively with buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH or ionic strength).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS).

-

Identify the proteins by searching the obtained peptide fragmentation data against a protein database.

-

Postulated Signaling Pathways and Mechanisms of Action

Based on the known glycosidase inhibitory profile of this compound, we can postulate its involvement in several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Inhibition of ER-resident α-glucosidases I and II by this compound would disrupt the proper folding of newly synthesized glycoproteins, leading to an accumulation of misfolded proteins in the ER lumen. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.

Caption: Proposed mechanism of this compound-induced ER stress and UPR.

Potential Anti-Inflammatory Mechanism via β-Galactosidase Inhibition

Recent studies have implicated extracellular β-galactosidase in promoting neuroinflammation. Potent inhibition of this enzyme by Broussonetine analogues could represent a novel anti-inflammatory mechanism.

Caption: Hypothesized anti-inflammatory action via β-galactosidase inhibition.

General Experimental Workflow for Target Identification

The following diagram illustrates a standard workflow for identifying the cellular targets of a bioactive small molecule like this compound using affinity-based proteomics.

Caption: Workflow for affinity chromatography-based target identification.

Future Directions and Conclusion

The current body of research strongly supports the role of glycosidases as primary biological targets of this compound and its analogues. The potent and often selective inhibition of these enzymes provides a solid foundation for understanding their therapeutic potential. The proposed links to ER stress, the UPR, and anti-inflammatory pathways are compelling hypotheses derived from this primary mechanism of action and warrant direct experimental validation.

To fully unlock the therapeutic potential of this compound, future research should focus on unbiased, large-scale target identification studies. Methodologies such as affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS) will be instrumental in identifying the complete repertoire of this compound's binding partners. A comprehensive understanding of its target profile will not only elucidate its mechanisms of action but also aid in predicting potential off-target effects, thereby accelerating its development as a novel therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Activated microglia release β−galactosidase that promotes inflammatory neurodegeneration [frontiersin.org]

- 4. Uncovering Secretory Secrets: Inhibition of Endoplasmic Reticulum (ER) Glucosidases Suggests a Critical Role for ER Quality Control in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activated microglia release β-galactosidase that promotes inflammatory neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Inhibition of Broussonetine A: A Technical Guide

Executive Summary

Introduction to Broussonetine A and Glycosidase Inhibition

This compound is a member of the broussonetine class of alkaloids, which are characterized by a polyhydroxylated pyrrolidine (B122466) ring structure.[1] These natural products are of significant interest to the scientific community due to their structural similarity to monosaccharides, which allows them to act as inhibitors of glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of these enzymes has therapeutic applications in a range of diseases, including diabetes, viral infections, and cancer.

Chemical Structures

The chemical structures of this compound and its closely related, biologically active analogues are presented below. Broussonetinine A is the aglycone of this compound.

-

This compound: C24H45NO10[2]

-

Broussonetinine A: Aglycone of this compound.[1]

-

Broussonetine E: C18H35NO6

-

Broussonetine F: C18H35NO6[3]

In Vitro Enzymatic Inhibition Profile

While quantitative inhibitory data for this compound is not available in the reviewed literature, the initial study by Shibano et al. (1997) reported strong qualitative inhibitory activity for its aglycone (Broussonetinine A) and other co-isolated broussonetines (E and F) against several glycosidases.[1]

Table 1: Qualitative Glycosidase Inhibition by Broussonetine Analogs

| Compound | α-Glucosidase | β-Glucosidase | β-Galactosidase | α-Mannosidase | β-Mannosidase |

| Broussonetinine A | Not Reported | Not Reported | Strong Inhibition | Strong Inhibition | Not Reported |

| Broussonetinine B | Not Reported | Not Reported | Strong Inhibition | Strong Inhibition | Not Reported |

| Broussonetine E | Strong Inhibition | Strong Inhibition | Strong Inhibition | Not Reported | Strong Inhibition |

| Broussonetine F | Strong Inhibition | Strong Inhibition | Strong Inhibition | Not Reported | Strong Inhibition |

Data sourced from Shibano et al., 1997.[1] "Strong Inhibition" indicates potent activity as described in the original publication; specific IC50 values were not provided in the abstract.

Detailed Experimental Protocols

The following is a representative protocol for an in vitro glycosidase inhibition assay, based on common methodologies. The specific protocol used for the initial characterization of broussonetines was not available in the reviewed literature.

4.1. Principle

The assay measures the ability of a test compound to inhibit the enzymatic hydrolysis of a chromogenic or fluorogenic substrate by a specific glycosidase. The rate of product formation is monitored spectrophotometrically or fluorometrically, and the percentage of inhibition is calculated by comparing the rate in the presence and absence of the inhibitor.

4.2. Materials and Reagents

-

Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

-

Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

-

Test compound (this compound or its analogs)

-

Positive control inhibitor (e.g., acarbose)

-

Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8)

-

Stop solution (e.g., 0.1 M Na2CO3)

-

96-well microplate

-

Microplate reader

4.3. Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the glycosidase enzyme in assay buffer.

-

Prepare a stock solution of the substrate (pNPG) in assay buffer.

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

-

Assay in 96-Well Plate:

-

Add 50 µL of the assay buffer to all wells.

-

Add 10 µL of the test compound dilutions or positive control to the respective wells.

-

Add 20 µL of the enzyme solution to each well, except for the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

4.4. Data Analysis

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

Visualizations

5.1. Experimental Workflow

5.2. Hypothetical Signaling Pathway

Glycosidase inhibitors can impact various signaling pathways. For instance, α-glucosidase inhibitors used in diabetes management affect the insulin (B600854) signaling pathway by modulating glucose uptake.

Conclusion

This compound belongs to a class of pyrrolidine alkaloids with demonstrated potential as glycosidase inhibitors. While specific quantitative data for this compound's inhibitory activity is currently lacking in the accessible literature, the strong activity of its close structural relatives, Broussonetine E, F, and its aglycone, Broussonetinine A, against key glycosidases suggests that this compound is a promising candidate for further investigation. Future research should focus on the total synthesis of this compound to enable comprehensive in vitro enzymatic assays to determine its IC50 and Ki values against a panel of glycosidases. Such studies are essential to fully elucidate its therapeutic potential.

References

- 1. Studies on the constituents of Broussonetia species. II. Six new pyrrolidine alkaloids, this compound, B, E, F and broussonetinine A and B, as inhibitors of glycosidases from Broussonetia kazinoki Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C24H45NO10 | CID 177262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Broussonetine F | C18H35NO6 | CID 10666310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Assessment of Broussonetine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a pyrrolidine (B122466) alkaloid isolated from the branches of Broussonetia kazinoki Sieb.[1]. Primarily recognized for its potent and selective inhibitory activity against glycosidases, this compound and its analogues are subjects of interest for various therapeutic applications[1][2]. While extensive research has focused on their glycosidase inhibition, the direct cytotoxic effects of this compound on cancer cell lines remain largely unexplored in publicly available literature. This technical guide provides a preliminary assessment of the potential cytotoxicity of this compound by examining the cytotoxic activities of extracts from the Broussonetia genus and by discussing the anticancer potential of glycosidase inhibitors and pyrrolidine alkaloids as a class of compounds.

Cytotoxicity of Broussonetia Genus Extracts

Studies on extracts from different species of the Broussonetia genus have demonstrated cytotoxic effects against various cancer cell lines. These findings suggest that the constituent compounds of these plants, which include this compound, may contribute to this activity.